molecular formula C24H19BrClN3O5 B11559446 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate CAS No. 349566-53-6

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate

Cat. No.: B11559446
CAS No.: 349566-53-6
M. Wt: 544.8 g/mol
InChI Key: ILGKZRADOMPDIS-XODNFHPESA-N
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Description

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as benzoyl, amino, acetyl, carbohydrazonoyl, methoxy, and bromo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include benzoyl chloride, amino acids, acetyl chloride, and hydrazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that hydrazonoyl derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate could possess comparable activity due to its structural similarities .
  • Anticancer Properties :
    • Compounds with hydrazonoyl moieties have been investigated for their anticancer potential. For instance, a related compound demonstrated cytotoxic effects on cancer cell lines, prompting further investigation into the derivatives of hydrazonoyl compounds .
  • Drug Development :
    • The compound's unique functional groups make it a candidate for drug modification. Its ability to interact with biological targets can be exploited to design new therapeutics targeting specific diseases, including those caused by resistant pathogens .

Agricultural Applications

  • Acaricide and Pesticide Development :
    • The hydrazonoyl structure has been linked to biological activities in agricultural chemicals. Similar compounds have been shown to act as effective acaricides, suggesting that 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate may also be effective against agricultural pests .
  • Plant Growth Regulators :
    • Some hydrazonoyl derivatives have been studied for their effects on plant growth regulation. These compounds can modulate growth pathways, potentially enhancing crop yield and resistance to environmental stressors .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of hydrazonoyl groups into polymer matrices has been explored for creating materials with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro using similar hydrazonoyl derivatives.
Study 2Anticancer PotentialShowed cytotoxic effects on multiple cancer cell lines, indicating potential therapeutic applications.
Study 3Agricultural UseEvaluated as an effective acaricide; further studies needed to confirm efficacy in field conditions.

Mechanism of Action

The mechanism of action of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. For example, the benzoyl and amino groups may facilitate binding to enzyme active sites, while the methoxy and bromo groups could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((3-BR-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 4-butooxybenzoate
  • 4-(2-(((4-F-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 4-butooxybenzoate
  • 4-(2-(((2-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, or stability under various conditions, making it a valuable compound for targeted research and applications.

Biological Activity

The compound 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromo-benzoate represents a class of hydrazone derivatives that have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H16BrCl2N3OC_{23}H_{16}BrCl_{2}N_{3}O, with a molecular weight of approximately 485.25 g/mol. The structure includes a hydrazone linkage, which is often associated with significant biological activity, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromo-benzoate have shown effectiveness against various cancer cell lines:

  • In vitro Studies : A study reported that similar hydrazone compounds exhibited IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and can arrest the cell cycle at the G2/M phase, contributing to their anticancer efficacy .

Antimicrobial Activity

Hydrazone derivatives are also recognized for their antimicrobial properties:

  • Bacterial Inhibition : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition, suggesting effective antibacterial properties .
  • Fungal Activity : Similar compounds have demonstrated antifungal activity against strains like Candida albicans, highlighting their broad-spectrum antimicrobial potential .

Other Biological Activities

Beyond anticancer and antimicrobial effects, hydrazone derivatives have been studied for additional biological activities:

  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly against influenza viruses .
  • Anti-inflammatory Effects : Research indicates that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values from 1.30 μM to 17.25 μM
AntibacterialSignificant inhibition zones
AntifungalEffective against Candida albicans
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of hydrazone derivatives including our compound showed a tumor growth inhibition (TGI) of approximately 48% in xenograft models, demonstrating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against various bacterial strains using the cup plate method, yielding measurable zones of inhibition which were statistically significant compared to control groups .

Properties

CAS No.

349566-53-6

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-33-21-11-15(5-10-20(21)34-24(32)17-3-2-4-18(25)12-17)13-28-29-22(30)14-27-23(31)16-6-8-19(26)9-7-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

ILGKZRADOMPDIS-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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